2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol
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Overview
Description
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol is a heterocyclic compound with the molecular formula C8H12N2O. It is a derivative of benzimidazole and contains a hydroxyl group at the 5th position.
Preparation Methods
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzimidazole with an oxidizing agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can be compared with other similar compounds, such as:
Benzimidazole: Lacks the hydroxyl group and has different reactivity and biological properties.
2-methylbenzimidazole: Similar structure but without the hydroxyl group, leading to different chemical behavior.
4,5,6,7-tetrahydro-1H-benzimidazol-5-ol: Similar but lacks the methyl group, affecting its overall properties. The presence of both the methyl and hydroxyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h6,11H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTARHVPODFWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494867-89-8 |
Source
|
Record name | 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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